Cas no 2321331-82-0 (1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione)

1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- (E)-1-(1-(but-2-enoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione
- 1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione
- 1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione
-
- Inchi: 1S/C13H19N3O3/c1-3-4-11(17)15-7-5-10(6-8-15)16-9-12(18)14(2)13(16)19/h3-4,10H,5-9H2,1-2H3/b4-3+
- InChI Key: PCAVYTQZFMLBCD-ONEGZZNKSA-N
- SMILES: O=C1N(C)C(CN1C1CCN(C(/C=C/C)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 425
- Topological Polar Surface Area: 60.9
- XLogP3: 0.2
1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6529-1462-1mg |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6529-1462-4mg |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 90%+ | 4mg |
$66.0 | 2023-04-23 | |
Life Chemicals | F6529-1462-2mg |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6529-1462-5mg |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 90%+ | 5mg |
$69.0 | 2023-04-23 | |
Life Chemicals | F6529-1462-5μmol |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 90%+ | 5μl |
$63.0 | 2023-04-23 | |
Life Chemicals | F6529-1462-3mg |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 90%+ | 3mg |
$63.0 | 2023-04-23 | |
Life Chemicals | F6529-1462-2μmol |
1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione |
2321331-82-0 | 2μmol |
$57.0 | 2023-09-08 |
1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione
1-{1-(2E)-But-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione: A Comprehensive Overview
The compound 1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione, identified by the CAS number 2321331-82-0, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of imidazolidine diones, which are known for their versatile properties and wide-ranging uses in drug design and material science.
The molecular structure of this compound is characterized by a piperidine ring substituted with a (2E)-butenoate group and an imidazolidine dione moiety. The imidazolidine dione core is a key structural feature, often associated with bioisosteric properties that make it valuable in medicinal chemistry. Recent studies have highlighted the role of such heterocyclic compounds in modulating enzyme activity and serving as scaffolds for drug development.
One of the most intriguing aspects of this compound is its potential as a precursor in the synthesis of bioactive molecules. Researchers have explored its use in constructing peptidomimetic structures, which are critical in designing drugs with improved pharmacokinetic profiles. The presence of the (2E)-butenoate group introduces additional functionality, enabling conjugation and enhanced electronic properties that are beneficial in various chemical reactions.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The optimization of these steps has been a focus of recent research, with studies emphasizing the importance of reaction conditions such as temperature, solvent selection, and catalysts. For instance, the use of microwave-assisted synthesis has been shown to significantly reduce reaction times while maintaining product purity.
The application of this compound extends beyond traditional pharmaceuticals. Its structural versatility makes it a candidate for use in agrochemicals, where it can serve as an active ingredient or a building block for herbicides and insecticides. Additionally, the compound's ability to form stable complexes with metal ions has opened avenues for its application in catalysis and materials science.
From an environmental perspective, the ecological impact of this compound has also been studied. Research indicates that it exhibits low toxicity to aquatic organisms under standard test conditions, which is a favorable attribute for its potential use in agricultural and industrial settings. However, further studies are required to fully understand its long-term effects on ecosystems.
In conclusion, 1-{1-(2E)-but-2-enoylpiperidin-4-yl}-3-methylimidazolidine-2,4-dione represents a promising molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry.
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